1'-Methyl-4'-(naphthalen-1-yl)-1',4'-dihydro-2,3'-biquinoline
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Overview
Description
1’-Methyl-4’-(naphthalen-1-yl)-1’,4’-dihydro-2,3’-biquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biquinoline core with a methyl group and a naphthalene moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of 1’-Methyl-4’-(naphthalen-1-yl)-1’,4’-dihydro-2,3’-biquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the biquinoline structure.
Introduction of the Methyl Group: A methylation reaction is performed using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1’-Methyl-4’-(naphthalen-1-yl)-1’,4’-dihydro-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Methyl-4’-(naphthalen-1-yl)-1’,4’-dihydro-2,3’-biquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1’-Methyl-4’-(naphthalen-1-yl)-1’,4’-dihydro-2,3’-biquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1’-Methyl-4’-(naphthalen-1-yl)-1’,4’-dihydro-2,3’-biquinoline include:
N-Methyl-1-naphthalenemethylamine hydrochloride: Shares the naphthalene moiety but differs in the overall structure and functional groups.
1-methyl-4-(naphthalen-1-yl)piperidin-4-ol: Contains a piperidine ring instead of the biquinoline core.
Piperazine derivatives: These compounds have a different core structure but may share some functional similarities.
The uniqueness of 1’-Methyl-4’-(naphthalen-1-yl)-1’,4’-dihydro-2,3’-biquinoline lies in its biquinoline core combined with the naphthalene moiety, providing distinct chemical and physical properties.
Properties
Molecular Formula |
C29H22N2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-methyl-4-naphthalen-1-yl-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C29H22N2/c1-31-19-25(27-18-17-21-10-3-6-15-26(21)30-27)29(24-13-5-7-16-28(24)31)23-14-8-11-20-9-2-4-12-22(20)23/h2-19,29H,1H3 |
InChI Key |
BWKPKJVUOHAANR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(C2=CC=CC=C21)C3=CC=CC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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